molecular formula C15H16BrN3 B11958372 4-[(4-bromophenyl)diazenyl]-N-ethyl-N-methylaniline CAS No. 196082-82-3

4-[(4-bromophenyl)diazenyl]-N-ethyl-N-methylaniline

Cat. No.: B11958372
CAS No.: 196082-82-3
M. Wt: 318.21 g/mol
InChI Key: CNXZCMXCFFGLSZ-UHFFFAOYSA-N
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Description

4-[(4-Bromophenyl)diazenyl]-N-ethyl-N-methylaniline is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings. The compound is known for its vibrant color and is often used in dyeing processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-bromophenyl)diazenyl]-N-ethyl-N-methylaniline typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-bromoaniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with N-ethyl-N-methylaniline under basic conditions to yield the desired azo compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Bromophenyl)diazenyl]-N-ethyl-N-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the cleavage of the azo bond.

    Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite, resulting in the formation of corresponding amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium dithionite or zinc in acetic acid.

    Substitution: Sodium methoxide or other nucleophiles in polar solvents.

Major Products

    Oxidation: Cleavage products such as nitro compounds.

    Reduction: Corresponding amines.

    Substitution: Derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

4-[(4-Bromophenyl)diazenyl]-N-ethyl-N-methylaniline has diverse applications in scientific research:

    Chemistry: Used as a dye and indicator in various chemical reactions.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of colored polymers and materials.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations The diazenyl group can interact with different molecular targets, leading to changes in the electronic properties of the compound

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Bromophenyl)diazenyl]-1-naphthalenamine
  • 4-[(4-Bromophenyl)diazenyl]-N-phenylaniline
  • 4-[(4-Bromophenyl)diazenyl]-N,N-diethylaniline

Uniqueness

4-[(4-Bromophenyl)diazenyl]-N-ethyl-N-methylaniline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly suitable for specific applications in dyeing and as a chemical intermediate.

Properties

CAS No.

196082-82-3

Molecular Formula

C15H16BrN3

Molecular Weight

318.21 g/mol

IUPAC Name

4-[(4-bromophenyl)diazenyl]-N-ethyl-N-methylaniline

InChI

InChI=1S/C15H16BrN3/c1-3-19(2)15-10-8-14(9-11-15)18-17-13-6-4-12(16)5-7-13/h4-11H,3H2,1-2H3

InChI Key

CNXZCMXCFFGLSZ-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)Br

Origin of Product

United States

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